5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

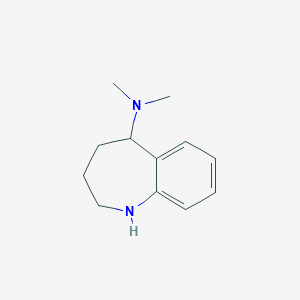

“5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is also known by the synonym "1H-1-Benzazepin-5-amine, 2,3,4,5-tetrahydro-N,N-dimethyl-" .

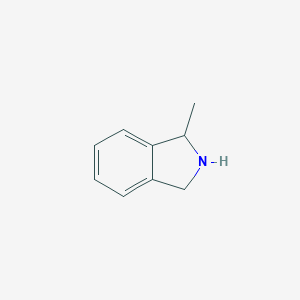

Molecular Structure Analysis

The molecular structure of “5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine” consists of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The exact 3D structure could not be found in the available resources.

Applications De Recherche Scientifique

Pharmaceutical Solvent

This compound has been utilized as a versatile solvent in the synthesis of various pharmaceutical agents. Its properties facilitate N-alkylation of amines and O-alkylation of aldoses, which are crucial steps in the production of certain medications .

Nicotinic Acetylcholine Receptor Agonist

Research has indicated that derivatives of this compound show activity as agonists at nicotinic acetylcholine receptors . This is significant in the context of neurological disorders and the development of drugs like varenicline , used for smoking cessation .

Reference Standard for Testing

5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine is also used as a high-quality reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods in drug development .

Safety and Toxicity Studies

The compound is subject to safety data sheet (SDS) analysis, which provides detailed information on handling, storage, and disposal. Understanding its safety profile is essential for laboratory and industrial applications .

Anti-Cancer Agent Research

There is ongoing research into the anti-cancer properties of this compound’s derivatives. Studies have shown promising results in the design and synthesis of derivatives with significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

Molecular Docking and Dynamics

The compound and its derivatives are used in molecular docking studies to understand their binding orientations within biological targets. Molecular dynamics simulations further evaluate the binding stabilities, which is crucial for drug design and discovery .

Anti-Breast and Lung Cancer Potential

Specific derivatives have been reported as promising agents against breast and lung cancer. Their cellular toxicity is evaluated using normal mouse embryonic fibroblast cell lines, which is a critical step in assessing the therapeutic potential .

Mécanisme D'action

Target of Action

The primary targets of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine are the muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

The compound interacts with its targets by acting as an antagonist at the muscarinic (M3) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects triggered by these receptors .

Biochemical Pathways

Given its antagonistic action on muscarinic (m3) receptors, it can be inferred that it impacts thecholinergic signaling pathways . By blocking the M3 receptors, it disrupts the normal functioning of these pathways, leading to various downstream effects .

Pharmacokinetics

Itsmolecular weight is 190.28 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine’s action are largely due to its antagonistic effect on muscarinic (M3) receptors . By blocking these receptors, it can potentially alter various physiological processes controlled by the cholinergic signaling pathways .

Propriétés

IUPAC Name |

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGKPZGOKPOJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444998 |

Source

|

| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

CAS RN |

155061-62-4 |

Source

|

| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)